7-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) substituent at position 7 and a 4-methoxyphenyl group at position 2, with a carboxamide functional group at position 4. Synthesis of such derivatives often employs multicomponent reactions, as seen in , where Biginelli-like heterocyclization reactions are optimized for yield (up to 80%) and purity .
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-11-17(19(22)27)18(13-5-8-15-16(9-13)30-10-29-15)26-21(23-11)24-20(25-26)12-3-6-14(28-2)7-4-12/h3-9,18H,10H2,1-2H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZGYTYRVFKWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC5=C(C=C4)OCO5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives, have been reported to modulate atp-binding cassette transporters. These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.
Mode of Action
Based on the action of structurally similar compounds, it can be inferred that it may interact with its target proteins, possibly atp-binding cassette transporters, to modulate their function.
Biological Activity
The compound 7-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activities associated with this compound, focusing on its cytotoxic effects, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.4 g/mol. The structure features a triazole ring fused with a pyrimidine moiety and substituted with benzo[d][1,3]dioxole and methoxyphenyl groups.
Biological Activity Overview
Research indicates that compounds of this class exhibit a range of biological activities:
- Cytotoxicity : Several studies have reported significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound shows promise as an antimicrobial agent against specific bacterial strains.
Cytotoxicity Studies
Cytotoxicity assays have been performed on several human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in Table 1.
These results indicate that the compound exhibits potent cytotoxicity in a dose-dependent manner.
The mechanisms underlying the biological activity of this compound are still under investigation. However, several potential pathways have been suggested:
- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through activation of caspase pathways.
- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. Table 2 summarizes the antibacterial activity against selected pathogens.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Escherichia coli | 18 | |
| Staphylococcus aureus | 20 | |
| Bacillus subtilis | 15 |
These findings support the potential use of this compound as an antimicrobial agent.
Case Studies
Recent case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on MCF-7 Cells : A study demonstrated that derivatives of triazolopyrimidine significantly reduced tumor growth in xenograft models when administered at specific doses.
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of related compounds against antibiotic-resistant strains of bacteria, showing promising results that warrant further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Electronic Effects :
- The target compound's 4-methoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups like bromo or trifluoromethyl in compounds 8l and 8n . These differences may alter π-π stacking or hydrogen-bonding interactions in biological targets.
- Carboxamide groups (target compound, 5a) improve water solubility compared to ester derivatives (e.g., ) or carbonitriles (4a) .
Synthetic Strategies: Multicomponent reactions () offer higher efficiency (yields up to 80%) compared to stepwise syntheses (e.g., 58% for 8n) .
Biological Activity: While direct activity data for the target compound is unavailable, analogs like 4a exhibit antifungal activity, and compound 38 shows potent CB2 receptor binding .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Methylenedioxy groups are prone to oxidative metabolism, whereas trifluoromethyl groups (as in 8n) may confer longer half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
